Thymidine, 2',3'-didehydro-3'-deoxy-, 5'-octanoate
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Overview
Description
Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate: is a derivative of thymidine, a nucleoside that is a building block of DNA. This compound is characterized by the removal of two hydrogen atoms and one oxygen atom from the thymidine molecule, resulting in a double bond between the 2’ and 3’ positions and the addition of an octanoate group at the 5’ position. This modification imparts unique chemical and biological properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate typically involves several steps. One common method starts with thymidine, which undergoes a series of chemical reactions to introduce the double bond and the octanoate group. The process may involve the use of protecting groups to prevent unwanted reactions at other positions on the molecule. For example, the 3’,5’-di-O-benzoyl derivative of thymidine can be used as a starting material. This compound is then subjected to deprotection and subsequent esterification with octanoic acid under acidic or basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-performance liquid chromatography (HPLC) might be used to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate can undergo various chemical reactions, including:
Oxidation: The double bond between the 2’ and 3’ positions can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The double bond can be reduced back to a single bond, regenerating the original thymidine structure.
Substitution: The octanoate group at the 5’ position can be replaced with other ester or ether groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Acidic or basic catalysts can facilitate the substitution of the octanoate group.
Major Products:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Thymidine.
Substitution: Various ester or ether derivatives depending on the substituent introduced
Scientific Research Applications
Chemistry: In chemistry, thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate is used as a precursor for the synthesis of other nucleoside analogs.
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its modified structure can interfere with normal DNA replication, making it a useful tool for investigating the effects of DNA damage and the cellular responses to such damage .
Medicine: Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate has potential applications in antiviral therapy. Its ability to inhibit DNA synthesis can be exploited to target rapidly replicating viruses, such as HIV. Research has shown that similar compounds can effectively inhibit viral replication in vitro .
Industry: In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of antiviral drugs. Its unique properties make it a valuable starting material for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate involves its incorporation into DNA during replication. The presence of the double bond and the octanoate group disrupts the normal structure of DNA, leading to the inhibition of DNA synthesis. This can result in the termination of viral replication, making it an effective antiviral agent. The compound targets viral DNA polymerases, which are essential for the replication of viral genomes .
Comparison with Similar Compounds
Stavudine (d4T): Another nucleoside analog with a similar structure, used as an antiviral agent.
Zidovudine (AZT): A nucleoside analog used in the treatment of HIV.
Lamivudine (3TC): A nucleoside analog used in the treatment of HIV and hepatitis B.
Uniqueness: Thymidine, 2’,3’-didehydro-3’-deoxy-, 5’-octanoate is unique due to the presence of the octanoate group at the 5’ position. This modification imparts distinct chemical and biological properties, such as increased lipophilicity, which can enhance its ability to cross cell membranes and improve its antiviral activity .
Properties
CAS No. |
134767-53-6 |
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Molecular Formula |
C18H26N2O5 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]methyl octanoate |
InChI |
InChI=1S/C18H26N2O5/c1-3-4-5-6-7-8-16(21)24-12-14-9-10-15(25-14)20-11-13(2)17(22)19-18(20)23/h9-11,14-15H,3-8,12H2,1-2H3,(H,19,22,23)/t14-,15+/m0/s1 |
InChI Key |
MRVOKZZTKVXBSG-LSDHHAIUSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H]1C=C[C@@H](O1)N2C=C(C(=O)NC2=O)C |
Canonical SMILES |
CCCCCCCC(=O)OCC1C=CC(O1)N2C=C(C(=O)NC2=O)C |
Origin of Product |
United States |
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